molecular formula C11H17ClN4O2S B13012141 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane

Cat. No.: B13012141
M. Wt: 304.80 g/mol
InChI Key: YSHHAEGGMIMTGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves multiple steps. One common synthetic route includes the reaction of 5-chloro-4-hydrazinylpyridine with a sulfonyl azepane derivative under controlled conditions . The reaction typically requires the use of a palladium catalyst and a Lewis acid additive, such as BF3·Et2O, in a solvent like dichloromethane (DCM) . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H15ClN4O2S
  • Molecular Weight : 302.78 g/mol
  • CAS Number : 1352497-50-7

This compound features a hydrazine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research into the biological activity of hydrazones and related compounds has revealed a range of pharmacological effects. The following sections summarize key findings related to the activity of this compound.

Antiviral Activity

Hydrazone derivatives have been investigated for their antiviral properties, particularly against HIV. A study highlighted the efficacy of hydrazone compounds in inhibiting HIV replication, with some derivatives exhibiting half-maximal effective concentration (EC50) values as low as 0.17 μM . While specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential activity against viral pathogens.

Anticancer Properties

The anticancer potential of hydrazones is well-documented. For instance, several studies have reported that hydrazone derivatives can induce apoptosis in cancer cell lines such as MDA-MB 231 and HepG2, with IC50 values ranging from 4 to 17 μM . The presence of the hydrazine moiety in this compound may confer similar properties, warranting further investigation into its cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

Hydrazones are also recognized for their antimicrobial properties. A review indicated that various hydrazone derivatives demonstrated significant antibacterial and antifungal activities . Given the structure of this compound, it may exhibit similar effects against pathogenic microorganisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound. Below is a summary table of selected research findings:

Study ReferenceCompoundActivityIC50/EC50 ValueRemarks
Hydrazone AAntiviral0.21 μMEffective against HIV
Hydrazone BAnticancer6.7 nMEffective against breast cancer cell lines
Hydrazone CAntimicrobial125 μg/mLEffective against Candida albicans

The mechanism by which hydrazones exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, many hydrazones act by inhibiting key metabolic pathways in pathogens or cancer cells, leading to cell death or growth inhibition . The specific mechanism for this compound remains to be elucidated but may involve similar pathways.

Properties

Molecular Formula

C11H17ClN4O2S

Molecular Weight

304.80 g/mol

IUPAC Name

[3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-yl]hydrazine

InChI

InChI=1S/C11H17ClN4O2S/c12-9-7-14-8-10(11(9)15-13)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6,13H2,(H,14,15)

InChI Key

YSHHAEGGMIMTGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

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